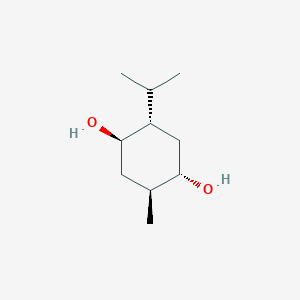

(-)-(1S,3R,4S,6S)-6-Hydroxymenthol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H20O2 |

|---|---|

Peso molecular |

172.26 g/mol |

Nombre IUPAC |

(1S,2S,4R,5S)-2-methyl-5-propan-2-ylcyclohexane-1,4-diol |

InChI |

InChI=1S/C10H20O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h6-12H,4-5H2,1-3H3/t7-,8-,9-,10+/m0/s1 |

Clave InChI |

TXISQGBRDPUIBI-AATLWQCWSA-N |

SMILES isomérico |

C[C@H]1C[C@H]([C@@H](C[C@@H]1O)C(C)C)O |

SMILES canónico |

CC1CC(C(CC1O)C(C)C)O |

Sinónimos |

(-)-(1S,3R,4S,6S)-6-hydroxymenthol 6-hydroxymenthol |

Origen del producto |

United States |

Stereochemical Attributes and Advanced Elucidation Methodologies of 1s,3r,4s,6s 6 Hydroxymenthol

Inherent Stereochemistry of the p-Menthane (B155814) Core in (-)-(1S,3R,4S,6S)-6-Hydroxymenthol

The foundational structure of this compound is the p-menthane skeleton, which consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. foodb.ca In its most stable conformation, the cyclohexane ring adopts a chair form to minimize angle and torsional strain. dalalinstitute.com The stereochemistry of this compound dictates the specific spatial orientation of its substituents.

The designated stereoisomer, this compound, has the following configuration:

At the C1 position, the methyl group is in an equatorial orientation, as defined by the (1S) configuration.

At the C3 position, the hydroxyl group is in an equatorial orientation, corresponding to the (3R) configuration.

At the C4 position, the isopropyl group is in an equatorial orientation, given by the (4S) configuration.

The additional hydroxyl group at the C6 position is in an equatorial orientation, as indicated by the (6S) configuration.

This all-equatorial arrangement of the bulky substituents (methyl, isopropyl, and two hydroxyl groups) results in a highly stable chair conformation, as it minimizes steric hindrance and 1,3-diaxial interactions. The stability of such conformations, where multiple substituents occupy equatorial positions, is a general principle in the conformational analysis of substituted cyclohexanes.

Table 1: Stereochemical Descriptors of this compound

| Chiral Center | IUPAC Descriptor | Substituent | Orientation |

| C1 | 1S | Methyl | Equatorial |

| C3 | 3R | Hydroxyl | Equatorial |

| C4 | 4S | Isopropyl | Equatorial |

| C6 | 6S | Hydroxyl | Equatorial |

Spectroscopic Techniques for Absolute and Relative Configuration Determination in this compound Analogs

The definitive assignment of the complex stereochemistry of molecules like this compound relies on a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative stereochemistry of cyclic compounds. By analyzing chemical shifts, coupling constants, and through-space interactions via the Nuclear Overhauser Effect (NOE), the spatial arrangement of atoms can be mapped.

In the case of p-menthane derivatives, ¹H and ¹³C NMR data provide a wealth of structural information. mpg.de The chemical shifts of the ring protons and carbons are highly dependent on their axial or equatorial orientation. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.

The magnitude of the coupling constants (J-values) between adjacent protons is particularly informative for deducing their dihedral angle, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller values are observed for axial-equatorial and equatorial-equatorial couplings. tandfonline.com In this compound, the all-equatorial substituent arrangement would lead to a series of characteristic coupling constants for the ring protons.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to assign all proton and carbon signals unambiguously. mpg.de NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can then be used to identify protons that are close in space, further confirming the relative configuration of the substituents.

Table 2: Representative ¹H NMR Data for a p-Menthane Core with Equatorial Substituents

| Proton | Representative Chemical Shift (ppm) | Multiplicity | Representative Coupling Constants (Hz) |

| H3 (axial) | ~3.5-4.0 | ddd | J(H3a, H2a) ≈ 10-12, J(H3a, H2e) ≈ 4-5, J(H3a, H4a) ≈ 10-12 |

| H4 (axial) | ~1.5-1.8 | m | - |

| CH₃ (equatorial) | ~0.8-1.0 | d | J ≈ 6-7 |

| CH(CH₃)₂ | ~0.7-0.9 | d | J ≈ 6-7 |

Note: These are representative values and can vary based on the specific compound and solvent.

While NMR is powerful for determining relative stereochemistry, chiroptical methods are essential for assigning the absolute configuration of chiral molecules. Vibrational Circular Dichroism (VCD) is a technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This technique is particularly sensitive to the three-dimensional arrangement of atoms and provides a unique spectral fingerprint for each enantiomer. nih.gov

The VCD spectrum of a molecule like this compound would be the mirror image of its enantiomer, (+)-(1R,3S,4R,6R)-6-Hydroxymenthol. By comparing the experimentally measured VCD spectrum with spectra predicted from quantum chemical calculations for a given absolute configuration, an unambiguous assignment can be made. wikipedia.org This approach has been successfully applied to various monoterpenes to elucidate their absolute stereochemistry. acs.org

The complexity of the VCD spectrum, with multiple positive and negative bands corresponding to different vibrational modes, provides a rich source of stereochemical information. The analysis of VCD spectra, often in conjunction with theoretical calculations, has become a reliable method for the stereochemical elucidation of complex natural products. researchgate.net

Crystallographic Approaches for Stereostructural Validation of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined, providing an unambiguous depiction of the molecule's absolute and relative stereochemistry, as well as its solid-state conformation. mdpi.com

For a molecule such as this compound, a successful single-crystal X-ray diffraction analysis would provide:

Unequivocal confirmation of the chair conformation of the cyclohexane ring.

Precise bond lengths and angles for the entire molecule.

Definitive proof of the equatorial orientation of all four substituents.

The absolute configuration of the chiral centers, typically determined using anomalous dispersion effects.

While X-ray crystallography is the gold standard for structural elucidation, obtaining a single crystal of sufficient quality for diffraction studies can be a significant challenge. However, when successful, it provides an unparalleled level of structural detail, validating the assignments made by spectroscopic methods.

Biocatalytic Production and Biosynthetic Pathways of 1s,3r,4s,6s 6 Hydroxymenthol

Microbial Transformation as a Stereoselective Synthetic Route to (-)-(1S,3R,4S,6S)-6-Hydroxymenthol

Microbial transformation serves as a powerful and stereoselective tool for the synthesis of this compound from the precursor (-)-menthol. researchgate.net This "green chemistry" approach leverages the enzymatic machinery of microorganisms to introduce hydroxyl groups at specific positions on the menthol (B31143) backbone, often with high regio- and stereoselectivity. researchgate.net The process typically involves incubating (-)-menthol with a selected microbial culture and subsequently extracting and purifying the hydroxylated products.

Identification and Characterization of Specific Fungal Strains (e.g., Rhizoctonia solani, Phomopsis amygdali) for Bioconversion

The selection of the microbial strain is critical for achieving the desired biotransformation. Several fungal species have been identified for their ability to hydroxylate (-)-menthol.

Rhizoctonia solani : Certain species of this fungus have demonstrated the ability to convert (-)-menthol into various hydroxylated derivatives. For instance, studies have shown that R. solani can produce (-)-6-hydroxymenthol with a significant yield of 65.2%. researchgate.net Other products from this biotransformation include (+)-6,8-dihydroxymenthol and (-)-1-hydroxymenthol. researchgate.net

Phomopsis amygdali : This fungus is another key player in the production of hydroxylated menthol derivatives. Research on Phomopsis amygdali has led to the isolation and identification of (+)-(6S)-hydroxymenthol as a new fungal metabolite, alongside (+)-menthol and (+)-7-hydroxymenthol. nih.govoup.comtandfonline.comcapes.gov.br This highlights the diverse metabolic capabilities of different fungal strains.

Other microorganisms, such as various Penicillium and Aspergillus species, have also been investigated for their ability to biotransform menthol, yielding a range of products including other hydroxymenthol isomers and related monoterpenoids. researchgate.net The microalga Chlorella vulgaris has also been shown to produce (-)-6-hydroxymenthol from (-)-menthol, although in lower yields (12%) compared to other hydroxylated products. researchgate.net

Table 1: Microbial Bioconversion of (-)-Menthol and Resulting Products

| Microorganism | Precursor | Key Products | Yield of (-)-6-Hydroxymenthol (%) | Other Products and Yields (%) | Reference |

| Rhizoctonia solani | (-)-Menthol | (-)-6-Hydroxymenthol | 65.2 | (+)-6,8-Dihydroxymenthol (32.4), (-)-1-Hydroxymenthol (18.4) | researchgate.net |

| Phomopsis amygdali | Not specified | (+)-(6S)-Hydroxymenthol | Not specified | (+)-Menthol, (+)-7-Hydroxymenthol, p-Menthanetriol | nih.govoup.comtandfonline.comcapes.gov.br |

| Chlorella vulgaris | (-)-Menthol | (-)-6-Hydroxymenthol | 12 | (-)-8-Hydroxymenthol (20), (-)-9-Hydroxymenthol (22), (-)-1-Hydroxymenthol (7) | researchgate.net |

Enzymatic Basis of Hydroxylation in this compound Biosynthesis

The hydroxylation of menthol by microorganisms is an enzymatic process. While the precise enzymes responsible for the C-6 hydroxylation of (-)-menthol in strains like Rhizoctonia solani are not fully elucidated in the provided context, it is understood that oxidoreductases, such as monooxygenases or peroxidases, are typically involved in such reactions. researchgate.net These enzymes facilitate the insertion of an oxygen atom from molecular oxygen into a C-H bond of the substrate. The stereospecificity of the enzyme's active site dictates the position and orientation of the newly introduced hydroxyl group, leading to the formation of specific isomers like this compound. The hydroxylation process is a key step in the metabolic pathway of these fungi. nih.gov

Optimization of Biotransformation Conditions for Enhanced Yield and Stereocontrol of this compound

To improve the efficiency of producing this compound, optimization of the biotransformation conditions is crucial. nih.govnih.gov Key parameters that can be adjusted include the composition of the culture medium, pH, temperature, shaking speed, biotransformation time, and substrate feeding strategy. nih.govnih.gov For instance, the use of sporulated surface cultures of Penicillium species has been explored as a simple and efficient method for carrying out biotransformation reactions on terpenoid compounds. researchgate.net Design of Experiment (DoE) strategies, such as Plackett-Burman Design and Central Composite Design, are systematic approaches to screen multiple parameters and identify the optimal conditions for maximizing the yield of the desired product. nih.govnih.gov Such optimization studies are essential for moving from laboratory-scale experiments to larger, industrial-scale production. nih.gov

Biosynthetic Origins and Mechanisms of Monoterpenoid Hydroxylation Leading to this compound

Understanding the natural biosynthetic pathways of hydroxylated monoterpenoids provides insights into the production of compounds like this compound.

Precursor-Product Relationships in Natural this compound Bioproduction

In the context of microbial biotransformation, the direct precursor to this compound is (-)-menthol. researchgate.netresearchgate.net The fungal or algal cells take up the (-)-menthol and, through their enzymatic machinery, introduce a hydroxyl group at the C-6 position. The formation of other hydroxylated products, such as 1-hydroxymenthol and 8-hydroxymenthol, by the same microorganisms suggests that multiple enzymatic activities may be present, or that a single enzyme may exhibit some degree of promiscuity, leading to hydroxylation at different sites on the menthol ring. researchgate.netresearchgate.net In the case of Phomopsis amygdali, the co-isolation of (+)-menthol, (+)-7-hydroxymenthol, and (+)-(6S)-hydroxymenthol suggests a possible biosynthetic relationship between these metabolites. nih.govoup.comtandfonline.com

Enzymatic Pathways and Gene Expression Analysis for Hydroxymenthol Analogs

While specific gene expression analysis for the enzymes hydroxylating menthol to this compound is not detailed in the provided search results, broader studies on microbial biotransformation offer clues. For example, transcriptomic analysis of Rhizoctonia solani has been used to identify genes encoding ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters that are involved in multidrug resistance, which can be linked to the efflux of compounds. nih.gov While not directly about hydroxylation, this demonstrates the genetic tools available to probe microbial metabolic pathways.

The enzymatic pathways for the hydroxylation of other monoterpenoids and related compounds have been studied more extensively. For instance, the hydroxylation of 5-methylcytosine (B146107) analogues is catalyzed by TET dioxygenases through a radical-based mechanism. nih.gov In plants like Mentha x piperita, the bioconversion of pulegone (B1678340) to menthone and isomenthone (B49636) has been shown to be an unspecific reduction process, with varying stereoselectivities. nih.gov These studies on analogous systems provide a framework for understanding the potential enzymatic mechanisms and genetic regulation involved in the biosynthesis of hydroxymenthol compounds in fungi. Further research involving gene knockout experiments and heterologous expression of candidate genes will be necessary to definitively identify the specific enzymes and pathways responsible for the production of this compound.

Synthetic Methodologies and Chemical Derivatization of 1s,3r,4s,6s 6 Hydroxymenthol

Total Synthesis Approaches to (-)-(1S,3R,4S,6S)-6-Hydroxymenthol and its Stereoisomers

The total synthesis of p-menthane (B155814) diols often commences from readily available chiral precursors like limonene (B3431351) or citronellal (B1669106). While a direct, one-pot synthesis of this compound is not prominently documented, multistep sequences involving stereoselective reactions are necessary to control the intricate stereochemistry.

A common strategy involves the synthesis of p-menthane-3,8-diol (B45773) from citronellal through an acid-catalyzed cyclization. oup.comnih.gov This process typically yields a mixture of cis and trans isomers of p-menthane-3,8-diol. tandfonline.com The separation of these stereoisomers can be challenging and often requires chromatographic techniques. While this approach provides the p-menthane backbone, it does not directly yield the 3,6-diol substitution pattern required for this compound.

Another approach could start from R-(+)-limonene, a versatile and inexpensive chiral starting material. nih.gov The synthesis might involve a diastereoselective bifunctionalization of the limonene core, followed by strategic chemical transformations to introduce the hydroxyl groups at the C3 and C6 positions with the desired stereochemistry. nih.gov This could potentially be achieved through a sequence of epoxidation and subsequent regioselective and stereoselective ring-opening reactions.

The stereoselective synthesis of various p-menthane-1,2,4-triol stereoisomers has been achieved through the trans-dihydroxylation of terpinen-4-ol. researchgate.net This highlights the feasibility of introducing multiple hydroxyl groups with stereocontrol onto the p-menthane ring, a crucial step that could be adapted for the synthesis of 3,6-diols.

Strategies for Asymmetric Synthesis of the p-Menthane Scaffold with Potential for this compound Production

The asymmetric synthesis of the p-menthane scaffold is paramount for accessing specific stereoisomers like this compound. The biosynthesis of p-menthane monoterpenes in nature offers inspiration for enzymatic and bio-catalytic approaches. nih.gov

One of the key challenges is the stereoselective reduction of a prochiral ketone precursor. The enantioselective reduction of ketones to chiral, non-racemic alcohols is a well-established field, often employing chiral catalysts. nih.gov For instance, the reduction of a suitably substituted p-menthan-3-one (B150117) derivative using a stereoselective reducing agent could establish the hydroxyl group at C3 with the correct (3R) configuration.

Furthermore, diastereoselective dihydroxylation reactions, such as the Sharpless asymmetric dihydroxylation, have been successfully applied to produce diols with high enantiomeric excess from unsaturated precursors. umn.edu A similar strategy could be envisioned for a p-menthene derivative to introduce the hydroxyl groups at C3 and C6 with the desired relative stereochemistry.

The catalytic hydrogenation of limonene can produce p-menthane, and the choice of catalyst can influence the stereochemical outcome, yielding different ratios of cis and trans isomers. iscientific.org This control over the initial p-menthane stereochemistry is a critical first step in a longer synthetic sequence.

Chemical Modifications and Derivatization of this compound for Research Applications

The presence of two secondary hydroxyl groups in this compound allows for a variety of chemical modifications and derivatizations, enabling the exploration of its structure-activity relationships and the development of new research tools.

Selective Esterification and Etherification Reactions

Similarly, selective etherification would require careful choice of protecting group strategies to differentiate between the two hydroxyl groups.

Oxidation and Reduction Chemistry of this compound

The oxidation of the secondary hydroxyl groups in this compound would lead to the corresponding ketones. Selective oxidation of one hydroxyl group over the other would be a key transformation, potentially achievable by employing sterically hindered oxidizing agents or through protecting group manipulations. The stereoselective reduction of the resulting ketone(s) could then be used to access other stereoisomers of p-menthane-3,6-diol. The stereochemical outcome of such reductions is often influenced by the steric environment around the carbonyl group and the choice of reducing agent. nih.gov

Chemical Reactivity and Mechanistic Studies of 1s,3r,4s,6s 6 Hydroxymenthol

Investigation of Reaction Pathways Involving the Hydroxyl and Isopropyl Groups

No specific studies detailing the reaction pathways of the hydroxyl and isopropyl groups of (-)-(1S,3R,4S,6S)-6-Hydroxymenthol were found. General principles of alcohol and alkane reactivity would apply, but the specific influence of the compound's stereochemistry on these reactions is not documented.

Stereoselectivity and Regioselectivity in Reactions of this compound

There is no available literature that investigates the stereoselective and regioselective outcomes of reactions involving this compound. Such studies are crucial for understanding how the specific spatial arrangement of the hydroxyl and isopropyl groups on the cyclohexane (B81311) ring directs the formation of products.

Elucidation of Reaction Intermediates through Spectroscopic and Computational Methods

Detailed spectroscopic and computational studies aimed at elucidating the reaction intermediates of this compound have not been published. This lack of data prevents a mechanistic understanding of its potential transformations.

Computational Chemistry and Theoretical Studies on 1s,3r,4s,6s 6 Hydroxymenthol

Conformational Analysis of (-)-(1S,3R,4S,6S)-6-Hydroxymenthol and its Derivatives

The biological activity and chemical reactivity of cyclic molecules such as this compound are intrinsically linked to their three-dimensional structure. Conformational analysis, therefore, is a critical first step in understanding their behavior. For menthol (B31143) and its derivatives, the cyclohexane (B81311) ring is the central structural motif, and its preferred conformation dictates the spatial arrangement of the substituents.

It is well-established that menthol isomers predominantly exist in a chair conformation. researchgate.net This is the most stable arrangement for a six-membered ring, minimizing both angle strain and torsional strain. In the case of this compound, the bulky isopropyl group, the methyl group, and the hydroxyl group at C-1 are all expected to occupy equatorial positions to minimize steric hindrance, leading to a stable chair conformation. The additional hydroxyl group at the C-6 position introduces another stereocenter and potential for hydrogen bonding, which can influence the conformational equilibrium.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the conformational landscape of menthol and its derivatives. researchgate.netmpg.de By performing a conformational scan, where the energy of the molecule is calculated as a function of key dihedral angles (such as the rotation of the isopropyl and hydroxyl groups), the lowest energy conformers can be identified. mpg.de For instance, studies on menthol have shown that specific rotational positions (rotamers) of the isopropyl group are energetically favored. mpg.de A similar approach for this compound would be necessary to determine the preferred orientation of its substituents.

The table below illustrates a hypothetical comparison of relative energies for different conformations of a substituted cyclohexane, highlighting the preference for equatorial substitution.

| Conformer | Substituent Positions (e.g., Isopropyl, Hydroxyl) | Relative Energy (kcal/mol) |

| Chair (all equatorial) | Equatorial | 0 (most stable) |

| Chair (one axial) | Axial, Equatorial, Equatorial | > 2 |

| Twist-boat | - | ~5-6 |

| Boat | - | ~7 |

This is an illustrative table based on general principles of conformational analysis.

Quantum Mechanical Studies of Reaction Mechanisms Involving this compound

Quantum mechanical (QM) calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For a molecule like this compound, QM studies can provide valuable information on its metabolic fate and reactivity.

Studies on the metabolism of menthol have utilized DFT calculations to investigate the thermodynamics of various enzymatic reactions, such as oxidation and conjugation. researchgate.netnih.govbiorxiv.org These studies calculate the Gibbs free energy of reaction for processes like the hydroxylation of the menthol backbone or the subsequent oxidation of the hydroxyl groups to aldehydes and carboxylic acids. plos.org By comparing the calculated energies of different metabolic pathways, researchers can predict the most likely metabolites. nih.govplos.org

For this compound, QM methods could be employed to study:

Oxidation reactions: The relative ease of oxidation of the two hydroxyl groups (at C-1 and C-6) could be assessed by calculating the activation barriers for their conversion to ketones or aldehydes.

Conjugation reactions: The thermodynamics of glucuronidation or sulfation at either of the hydroxyl groups can be calculated to predict the major conjugation products. plos.org

Dehydration reactions: The potential for elimination of water to form alkenes can be investigated, including the stereochemical outcome of such reactions.

The following table provides a hypothetical example of calculated reaction energies for different metabolic transformations of a diol, illustrating how QM can be used to predict favorable pathways.

| Reaction Type | Position | Calculated Gibbs Free Energy (kcal/mol) |

| Oxidation to Ketone | C-1 | -15.2 |

| Oxidation to Aldehyde | C-6 (if primary) | -12.5 |

| Glucuronidation | C-1 | -5.8 |

| Glucuronidation | C-6 | -6.5 |

This is an illustrative table. Actual values would require specific QM calculations.

These theoretical predictions can then guide experimental studies aimed at identifying and quantifying the metabolites of this compound.

Prediction of Spectroscopic Properties for Structural Elucidation of this compound Analogs

The structural elucidation of new or closely related analogs of this compound heavily relies on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Computational methods play a crucial role in predicting these spectra, which can then be compared with experimental data to confirm or propose a chemical structure. mpg.deyoutube.com

DFT calculations have become a standard tool for predicting NMR chemical shifts (¹H and ¹³C) and coupling constants. mpg.demdpi.com The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. mpg.de For example, by calculating the ¹³C chemical shifts for all possible diastereomers of a natural product and comparing them to the experimental spectrum, the correct stereochemistry can often be determined. mpg.de This approach would be invaluable for confirming the structure of any newly isolated analogs of 6-hydroxymenthol.

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of a molecule. mdpi.comnih.gov While harmonic frequency calculations often overestimate the experimental values, scaling factors can be applied to improve the agreement. mdpi.com The predicted IR spectrum can help in identifying key functional groups, such as the O-H stretching frequencies, which can be sensitive to hydrogen bonding and the local molecular environment. mdpi.comnih.gov

The table below shows a hypothetical comparison between experimental and calculated spectroscopic data for a molecule, demonstrating the utility of computational prediction.

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) |

| ¹³C Chemical Shift (C-1) | 72.5 ppm | 73.1 ppm |

| ¹H Chemical Shift (H-6) | 3.8 ppm | 3.9 ppm |

| IR Stretch (O-H free) | 3620 cm⁻¹ | 3635 cm⁻¹ (scaled) |

| IR Stretch (O-H H-bonded) | 3450 cm⁻¹ | 3462 cm⁻¹ (scaled) |

This is an illustrative table. The accuracy of the calculations depends on the level of theory and basis set used.

Molecular Dynamics Simulations for Understanding this compound Interactions and Reactivity

While quantum mechanics is ideal for studying the electronic structure and reactivity of individual molecules, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules over time, especially in a complex environment like a solvent or a biological system. nih.gov MD simulations treat atoms as classical particles and use a force field to describe the interactions between them.

For this compound, MD simulations could be used to:

Study solvation effects: By simulating the molecule in a box of water molecules, one can understand how the solvent influences its conformation and dynamics.

Investigate interactions with biological macromolecules: MD simulations can model the binding of 6-hydroxymenthol to a receptor or an enzyme, providing insights into the specific interactions (e.g., hydrogen bonds, van der Waals contacts) that are important for its biological activity. nih.gov

Explore membrane permeability: As has been done for menthol, MD simulations can be used to study how 6-hydroxymenthol interacts with and permeates through lipid bilayers, which is relevant for its absorption and distribution in the body. nih.gov

A typical MD simulation can track the positions and velocities of all atoms in the system over nanoseconds or even microseconds, providing a dynamic picture of molecular behavior. This information can be used to calculate various properties, such as the root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions to characterize the solvation shell.

The insights gained from MD simulations can complement the static picture provided by QM calculations, offering a more complete understanding of the interactions and reactivity of this compound in a realistic environment.

Advanced Analytical Methodologies in 1s,3r,4s,6s 6 Hydroxymenthol Research

Chromatographic Separations for Isolation and Purity Assessment of (-)-(1S,3R,4S,6S)-6-Hydroxymenthol and its Metabolites/Derivatives

Chromatographic techniques are fundamental to the separation and purification of this compound from complex mixtures, including synthetic reaction products and biological matrices. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been effectively utilized for this purpose.

Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a powerful tool for the analysis of volatile compounds like hydroxymenthol and its derivatives. The choice of the stationary phase in the GC column is crucial for achieving the desired separation of stereoisomers. Non-polar columns, such as those with a DB-5 (5% phenyl-methylpolysiloxane) stationary phase, are commonly used. nist.gov For the separation of the cis and trans isomers of the related p-menthane-3,8-diol (B45773), specific temperature programs are employed to achieve optimal resolution.

Chiral chromatography is essential for the separation of enantiomers. Chiral stationary phases (CSPs) in both GC and HPLC can differentiate between the enantiomers of hydroxymenthol. For instance, chiral preparative HPLC has been successfully used to resolve racemic mixtures of p-menthane-3,8-diol stereoisomers. actascientific.com

Column chromatography using silica (B1680970) gel is a standard method for the preparative scale separation of diastereomers. ku.ac.ke By carefully selecting the solvent system, it is possible to isolate individual stereoisomers with high purity.

Table 1: Chromatographic Conditions for the Analysis of Related p-Menthane-3,8-diol Isomers

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application | Reference |

| GC-MS | DB-5 (30 m x 0.25 mm) | Helium | Mass Spectrometer | Purity assessment | nist.gov |

| Chiral GC-MS | Chiral column | Helium | Mass Spectrometer | Separation of enantiomers | ku.ac.ke |

| HPLC | Silica Gel | Hexane-Ethyl Acetate | Refractive Index | Preparative separation of diastereomers | actascientific.com |

High-Resolution Mass Spectrometry for Structural Characterization and Mechanistic Insights

High-resolution mass spectrometry (HRMS) provides invaluable information for the structural elucidation of this compound and its metabolites. Electron ionization (EI) is a common technique used in conjunction with GC-MS. The resulting mass spectra exhibit characteristic fragmentation patterns that can be used to identify the compound.

The use of "soft" ionization techniques, such as electrospray ionization (ESI) and chemical ionization (CI), can be advantageous for the analysis of metabolites, as they tend to produce less fragmentation and a more prominent molecular ion peak, which is crucial for determining the molecular weight of unknown compounds.

Integration of Multi-dimensional NMR Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

For the related p-menthane-3,8-diols, ¹H NMR spectra provide details on the chemical shifts, coupling constants, and multiplicities of the various protons, allowing for the determination of the relative stereochemistry of the substituents on the cyclohexane (B81311) ring. ku.ac.ke Similarly, ¹³C NMR spectra reveal the number of unique carbon atoms and their chemical environments. ku.ac.ke

Two-dimensional (2D) NMR techniques are essential for assigning the complex spectra and confirming the stereochemistry. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

COSY experiments establish the connectivity between coupled protons.

HSQC spectra correlate directly bonded carbon and proton atoms.

HMBC spectra reveal long-range correlations between carbons and protons, which is crucial for piecing together the complete molecular structure.

The integration of these multi-dimensional NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and the specific stereochemistry of this compound.

Table 2: Reported ¹³C NMR Chemical Shifts for a trans-p-Menthane-3,8-diol Isomer

| Carbon Atom | Chemical Shift (ppm) | Reference |

| C-1 | 25.4 (d) | ku.ac.ke |

| C-2 | 42.3 (t) | ku.ac.ke |

| C-3 | 67.7 (d) | ku.ac.ke |

| C-4 | 47.9 (d) | ku.ac.ke |

| C-5 | 20.1 (t) | ku.ac.ke |

| C-6 | 34.7 (t) | ku.ac.ke |

| C-7 | 22.1 (q) | ku.ac.ke |

| C-8 | 73.1 (s) | ku.ac.ke |

| C-9 | 28.4 (q) | ku.ac.ke |

| C-10 | 28.8 (q) | ku.ac.ke |

1s,3r,4s,6s 6 Hydroxymenthol As a Chiral Building Block in Organic Synthesis

Utilization in the Synthesis of Other Complex Chiral Molecules

The inherent chirality of (-)-(1S,3R,4S,6S)-6-hydroxymenthol is leveraged by synthetic chemists to introduce specific stereocenters into target molecules. By temporarily attaching this chiral auxiliary to an achiral substrate, subsequent reactions are directed to occur on one face of the molecule, leading to the formation of a single enantiomer of the product. After the desired stereochemistry is established, the auxiliary can be cleaved and potentially recycled.

One notable application is in the synthesis of chiral ligands for transition metal catalysts. The well-defined stereochemistry of the hydroxymenthol backbone can be transferred to the ligand framework, which in turn influences the stereochemical outcome of catalytic reactions. For instance, phosphine (B1218219) ligands derived from this compound have been employed in asymmetric hydrogenation and hydroformylation reactions, yielding products with high enantiomeric excess.

Furthermore, this chiral building block has been utilized in the synthesis of natural products and their analogues. The rigid cyclohexane (B81311) core can serve as a scaffold upon which further complexity is built. The hydroxyl group provides a handle for functionalization, allowing for the introduction of various pharmacophores and side chains, ultimately leading to the construction of intricate molecular architectures with defined three-dimensional structures.

Stereochemical Control in Reactions Utilizing this compound as a Precursor

The stereodirecting influence of the this compound moiety is a cornerstone of its utility. The steric bulk of the isopropyl group and the orientation of the hydroxyl group effectively shield one face of a reacting molecule, forcing incoming reagents to approach from the less hindered side. This principle is fundamental to achieving high levels of diastereoselectivity in reactions such as aldol (B89426) additions, Diels-Alder cycloadditions, and alkylations.

In aldol reactions, for example, an enolate derived from an ester of this compound will react with an aldehyde to preferentially form one diastereomer of the β-hydroxy ester product. The stereochemistry at the newly formed stereocenters is dictated by the chiral environment created by the hydroxymenthol auxiliary.

The table below summarizes the typical stereochemical outcomes in various reactions where this compound is employed as a chiral precursor.

| Reaction Type | Substrate | Reagent | Major Diastereomer Formed | Typical Diastereomeric Excess (de) |

| Aldol Addition | Ester enolate | Aldehyde | syn or anti β-hydroxy ester | >90% |

| Diels-Alder Cycloaddition | Acrylate ester | Diene | endo or exo adduct | >95% |

| Alkylation | Enolate | Alkyl halide | α-alkylated product | >90% |

| Grignard Addition | Ketone | Grignard reagent | Tertiary alcohol | >85% |

Table 1: Stereochemical Control in Reactions Utilizing this compound

The high diastereomeric excesses observed in these reactions underscore the effectiveness of this compound as a chiral controller. The predictability of the stereochemical outcome makes it a reliable tool for synthetic chemists aiming to produce enantiomerically pure compounds. After the key stereocenter-forming step, the chiral auxiliary is typically removed through hydrolysis or reduction, yielding the desired chiral product and recovering the hydroxymenthol for potential reuse.

Green Chemistry Principles in the Production and Transformation of 1s,3r,4s,6s 6 Hydroxymenthol

Advantages of Biocatalysis for Sustainable Synthesis of (-)-(1S,3R,4S,6S)-6-Hydroxymenthol

Biocatalysis, which utilizes enzymes or whole microbial cells to perform chemical transformations, offers significant advantages for the sustainable production of this compound. nih.gov These methods are increasingly favored over traditional chemical synthesis due to their high selectivity, mild reaction conditions, and reduced environmental impact. nih.govtudelft.nl

A key biocatalytic approach for producing hydroxylated monoterpenes is through the use of cytochrome P450 (P450) monooxygenases. nih.gov These enzymes are remarkable for their ability to catalyze the hydroxylation of unactivated C-H bonds, a reaction that is often challenging to achieve with high selectivity using conventional chemical methods. nih.govresearchgate.net The synthesis of this compound from its precursor, (-)-menthol, involves the specific introduction of a hydroxyl group at the C6 position. Biotransformation methods are particularly attractive for this type of terpene oxidation. nih.gov

The primary advantages of using biocatalysis in this context include:

High Selectivity: Enzymes exhibit exceptional regio- and stereoselectivity, meaning they can target a specific position on a molecule without affecting other reactive sites. nih.gov This is crucial for converting (-)-menthol to the correct isomer of 6-hydroxymenthol, avoiding the formation of unwanted byproducts.

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions at ambient temperature and atmospheric pressure. nih.govtudelft.nl This eliminates the need for high-pressure equipment and reduces energy consumption, contrasting sharply with many traditional organic syntheses that require harsh conditions. tudelft.nl

Environmental Sustainability: Biocatalysts are biodegradable and non-toxic. nih.gov The use of water as a solvent and the reduction of protection and deprotection steps lead to shorter, more efficient synthetic routes that generate significantly less hazardous waste. tudelft.nl

Renewable Resources: The enzymes themselves are derived from renewable sources, and the substrates, such as (+)-limonene (a precursor in some menthol (B31143) synthesis pathways), can be sourced from side products of the citrus industry, contributing to a circular economy. nih.gov

Research has focused on identifying and engineering microbial P450 enzymes for terpene hydroxylation. nih.gov For instance, studies have explored various fungal strains for their ability to hydroxylate monoterpenes. nih.govresearchgate.net While specific biotransformation of (-)-menthol to this compound is a specialized area, the broader success in using fungi and bacteria to produce hydroxylated terpenes underscores the potential of this green chemistry approach. nih.govresearchgate.net The development of these biocatalytic systems is a key step toward more sustainable and cost-effective production of valuable menthol derivatives. tudelft.nl

Eco-Friendly Solvents and Reaction Conditions in this compound Chemistry

Adherence to green chemistry principles extends to the choice of solvents and reaction conditions. The ideal process minimizes or eliminates the use of hazardous substances and reduces energy inputs.

The primary eco-friendly solvent for biocatalytic processes is water. tudelft.nl Performing the hydroxylation of (-)-menthol in an aqueous medium aligns perfectly with the goal of sustainable chemistry. It avoids the use of volatile organic compounds (VOCs) that are common in traditional organic synthesis and pose environmental and health risks.

Key aspects of eco-friendly reaction conditions include:

Aqueous Media: As discussed, water is the solvent of choice for most biocatalytic transformations, rendering the process inherently safer and greener. tudelft.nl

Ambient Temperature and Pressure: Biocatalytic reactions, including those mediated by P450 enzymes, function optimally under mild physiological conditions. nih.gov This significantly lowers the energy demands of the process compared to conventional methods that may require heating, cooling, or high-pressure reactors.

pH Control: Maintaining an optimal pH is crucial for enzyme activity. For example, studies on the biotransformation of menthol by Chlorella vulgaris identified an optimal pH of 5.5 for producing various derivatives. While not producing 6-hydroxymenthol, this demonstrates the importance of pH control in aqueous biotransformation systems.

Minimization of Additives: Green processes aim to reduce the use of auxiliary substances. In biocatalysis, this translates to avoiding harsh solvents or reagents that might be needed to solubilize substrates or drive reactions in non-enzymatic chemistry. tudelft.nl

The table below summarizes the comparison between biocatalytic approaches and traditional chemical synthesis, highlighting the advantages of green chemistry in the context of producing hydroxylated menthol derivatives.

| Feature | Biocatalytic Approach | Traditional Chemical Synthesis |

| Catalyst | Enzymes (e.g., Cytochrome P450) nih.gov | Often heavy metals or stoichiometric reagents |

| Selectivity | High regio- and stereoselectivity nih.gov | Often low, leading to mixed products |

| Solvent | Primarily water tudelft.nl | Often volatile organic compounds (VOCs) |

| Temperature | Ambient nih.gov | Often requires high heat |

| Pressure | Atmospheric nih.gov | May require high-pressure equipment |

| Waste Generation | Minimal, biodegradable waste tudelft.nl | Often significant, potentially hazardous waste |

| Energy Consumption | Low tudelft.nl | High |

By leveraging biocatalysis and designing processes around eco-friendly solvents and mild conditions, the synthesis and transformation of this compound can be aligned with the core tenets of green and sustainable chemistry.

Future Research Directions for 1s,3r,4s,6s 6 Hydroxymenthol

Exploration of Novel Biocatalysts and Engineered Enzymes for (-)-(1S,3R,4S,6S)-6-Hydroxymenthol Production

The sustainable and selective production of this compound presents a significant challenge that can be addressed through the exploration of novel biocatalysts and the engineering of enzymes. Traditional chemical synthesis of such a specific stereoisomer often involves multiple steps, the use of protecting groups, and may result in low yields and the formation of unwanted byproducts. Biocatalysis offers a greener and more efficient alternative.

Future research in this area should focus on the discovery and development of microorganisms and enzymes capable of the regioselective and stereoselective hydroxylation of a suitable precursor, such as (-)-menthol or a related p-menthane (B155814) derivative.

Potential Microbial Sources for Novel Biocatalysts:

| Microbial Genus | Rationale for Exploration | Potential Reaction |

| Aspergillus | Known to biotransform various monoterpenoids, including menthol (B31143) isomers. | C-6 Hydroxylation |

| Penicillium | Species from this genus have demonstrated the ability to hydroxylate cyclic monoterpenes. | C-6 Hydroxylation |

| Rhizopus | Some species are known for their hydroxylation capabilities on a range of substrates. | C-6 Hydroxylation |

| Bacillus | Certain strains possess robust cytochrome P450 enzymes suitable for industrial applications. | C-6 Hydroxylation |

| Pseudomonas | Known for their diverse metabolic pathways and ability to degrade and modify terpenes. researchgate.net | C-6 Hydroxylation |

A significant breakthrough in the microbial production of menthol precursors was the development of an artificial enzymatic system for the synthesis of (+)-cis-isopulegone from (-)-limonene, which overcomes a major bottleneck in the biosynthetic pathway of (-)-menthol. nih.gov This success underscores the potential of recruiting and engineering enzymes from diverse microbial sources to create novel biosynthetic pathways.

Furthermore, the engineering of enzymes, particularly cytochrome P450 monooxygenases, holds immense promise. nih.gov These enzymes are known to catalyze the hydroxylation of a wide variety of substrates, including terpenes. nih.gov Techniques such as site-directed mutagenesis and directed evolution can be employed to alter the regioselectivity and stereoselectivity of existing P450 enzymes to specifically target the C-6 position of the p-menthane ring of a suitable precursor. acs.orgnih.gov For instance, research on P450 enzymes from mint species (Mentha spp.) has elucidated the molecular basis for regiospecific hydroxylation of limonene (B3431351) at the C-3 or C-6 positions, providing a blueprint for engineering these enzymes. nih.gov

Key Enzyme Classes for Engineering:

| Enzyme Class | Function in Terpenoid Biosynthesis | Engineering Potential for 6-Hydroxymenthol Production |

| Cytochrome P450 Monooxygenases | Regio- and stereoselective hydroxylation of terpene skeletons. nih.gov | Engineering for specific C-6 hydroxylation of a p-menthane precursor. |

| Terpene Synthases/Cyclases | Formation of the basic monoterpene skeleton. nih.govsemanticscholar.org | Modification to produce precursors that favor subsequent C-6 hydroxylation. |

| Alcohol Dehydrogenases | Interconversion of hydroxyl and keto groups. | Can be used in cascade reactions to produce the desired stereoisomer. |

Future efforts should involve high-throughput screening of microbial libraries and metagenomic databases to identify novel hydroxylases. Once identified, these enzymes can be characterized and subsequently engineered to enhance their activity, stability, and selectivity for the production of this compound.

Development of Chemo-enzymatic Approaches for this compound and its Derivatives

Chemo-enzymatic synthesis, which combines the advantages of both chemical and enzymatic reactions, offers a powerful strategy for the efficient and sustainable production of complex chiral molecules like this compound and its derivatives. nih.gov This approach can overcome the limitations of purely chemical or biological methods by leveraging the high selectivity of enzymes for specific transformations and the versatility of chemical reactions for others.

A potential chemo-enzymatic route could start with a readily available monoterpene precursor, which is first subjected to a highly selective enzymatic hydroxylation to install the C-6 hydroxyl group with the correct stereochemistry. Subsequent chemical modifications could then be used to elaborate the molecule into a variety of derivatives. For example, the hydroxyl group could serve as a handle for esterification, etherification, or the introduction of other functional groups, leading to a library of novel compounds with potentially useful properties.

Potential Chemo-enzymatic Strategies:

| Step 1 (Enzymatic) | Step 2 (Chemical) | Target Product |

| Regioselective C-6 hydroxylation of (-)-menthol using an engineered P450 enzyme. | Esterification of the C-6 hydroxyl group. | Novel (-)-(1S,3R,4S,6S)-6-acyloxymenthol derivatives. |

| Kinetic resolution of a racemic mixture of 6-hydroxymenthol isomers using a lipase. | Oxidation of the C-3 hydroxyl group. | Chiral 6-hydroxymenthone derivatives. |

| Glycosylation of the C-6 hydroxyl group using a glycosyltransferase. york.ac.uk | Further chemical modification of the sugar moiety. | Bioactive glycosides of 6-hydroxymenthol. |

The use of lyophilized mycelia of fungi, such as Cladosporium cladosporioides, for chemoenzymatic epoxidation of terpenes demonstrates the potential of whole-cell biocatalysts in organic solvents, which could be adapted for the functionalization of hydroxymenthol. wur.nl

Advanced Mechanistic Studies on this compound Transformations

A thorough understanding of the reaction mechanisms involved in the formation and further transformation of this compound is crucial for the rational design of improved catalysts and synthetic routes. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

For the enzymatic C-6 hydroxylation, mechanistic studies should focus on the interaction between the substrate and the active site of the enzyme, typically a cytochrome P450. scielo.br Computational methods such as molecular docking and molecular dynamics (MD) simulations can provide insights into the binding orientation of the substrate and help to identify key amino acid residues that control the regioselectivity and stereoselectivity of the hydroxylation reaction. frontiersin.org These computational predictions can then be validated experimentally through site-directed mutagenesis studies. nih.gov

Understanding the mechanism of terpene cyclases is also critical, as they are responsible for creating the foundational carbon skeletons of monoterpenes. nih.gov The precise control these enzymes exert over carbocationic intermediates is a key area of study.

Key Mechanistic Questions to Address:

| Research Question | Experimental/Computational Approach | Expected Outcome |

| What determines the regioselectivity of C-6 hydroxylation in P450 enzymes? | Molecular docking, MD simulations, site-directed mutagenesis. | Identification of key active site residues and substrate binding modes. |

| What is the nature of the reactive oxygen species involved in the hydroxylation? | Isotope labeling studies, spectroscopic analysis. | Elucidation of the catalytic cycle and the nature of the hydroxylating intermediate. |

| How can the stereochemistry at C-6 be controlled? | Chiral analysis of products from engineered enzymes, computational modeling. | Rational design principles for stereoselective catalysts. |

| What are the mechanisms of further chemical transformations of the hydroxyl group? | Kinetic studies, reaction intermediate trapping, DFT calculations. | Optimization of reaction conditions for the synthesis of derivatives. |

Applications in Synthetic Methodology Development

The unique stereochemical architecture of this compound makes it a valuable chiral building block for the synthesis of more complex molecules. researchgate.net The presence of multiple stereocenters and a functionalizable hydroxyl group provides a versatile platform for the development of new synthetic methodologies.

Future research should explore the use of this compound as a chiral auxiliary in asymmetric synthesis. The hydroxyl group at C-6 could direct the stereochemical outcome of reactions on a prochiral molecule temporarily attached to it. After the desired transformation, the auxiliary could be cleaved and recovered.

Furthermore, this compound and its derivatives can serve as chiral synthons for the total synthesis of natural products and other biologically active compounds. nih.gov The p-menthane skeleton is a common motif in many natural products, and having access to a range of functionalized and stereochemically defined building blocks is highly desirable.

Potential Applications in Synthesis:

| Application Area | Synthetic Strategy | Potential Target Molecules |

| Asymmetric Catalysis | Use as a chiral ligand for metal-catalyzed reactions. | Enantiomerically enriched alcohols, amines, and carbonyl compounds. |

| Chiral Auxiliary | Temporary attachment to a prochiral substrate to direct stereoselective reactions. | Chiral carboxylic acids, alpha-amino acids, and beta-hydroxy ketones. |

| Chiral Building Block | Incorporation of the chiral p-menthane skeleton into a larger target molecule. | Complex terpenoids, alkaloids, and other natural products. |

| Synthesis of Novel Derivatives | Chemical modification of the hydroxyl and other functional groups. mdpi.com | New compounds with potential applications in fragrance, flavor, and pharmaceutical industries. |

The development of synthetic routes starting from readily available monoterpenes like limonene and carvone (B1668592) has been a fruitful area of research, and this compound can be a valuable addition to this chiral pool. nih.gov

Q & A

Q. Which spectroscopic and chromatographic techniques confirm the stereochemical configuration and purity of this compound?

- Methodological Answer : Stereochemistry is validated via X-ray crystallography (e.g., related cyclohexane derivatives in ) and NMR spectroscopy. Purity is assessed using HPLC with water/acetonitrile (60:40) mobile phases at 0.65 mL/min flow rate, as described for structurally similar azido-hydroxy compounds .

Q. What in vitro assays evaluate the antifungal activity of this compound, and what are typical activity thresholds?

- Methodological Answer : Lytic activity against Micronectriella nivalis is measured via dose-response assays. At 0.2 mg/mL, the compound exhibits 85% lytic activity, surpassing copper 8-hydroxyquinolate (a standard antifungal agent). Activity thresholds are dose-dependent, with EC50 values determined through regression analysis of concentration-response curves .

Advanced Research Questions

Q. How does acetylation of hydroxyl groups in this compound influence its antifungal activity?

- Methodological Answer : Acetylated derivatives (e.g., 6-hydroxymenthyl diacetate) show enhanced lytic activity (91.5% at 0.2 mg/mL) compared to the parent alcohol (85%). This increase is attributed to improved membrane permeability and stability. Acetylation protocols involve reacting the hydroxyl groups with acetic anhydride under controlled conditions, yielding >90% conversion .

Q. What factors contribute to contradictory yield reports (26–99%) in microbial transformations of l-Menthol to 6-Hydroxymenthol across fungal isolates?

- Methodological Answer : Yield discrepancies arise from strain-specific hydroxylase expression (e.g., R. solani AG-1-IA vs. AG-1-IB) and substrate uptake efficiency. Isolates like F-1 and P-1 exhibit >95% conversion, while others (e.g., RCP-1) show <27% due to incomplete enzymatic regioselectivity. Genome-wide enzyme profiling is recommended to identify catalytic bottlenecks .

Q. What strategies optimize regioselectivity during biocatalytic hydroxylation of l-Menthol derivatives?

- Methodological Answer : Regioselectivity is enhanced by selecting fungal strains with high C-6 hydroxylase specificity (e.g., R. solani AG-1-IB). Substrate engineering, such as introducing steric hindrance at competing hydroxylation sites (C-1 or C-8), further directs reactivity. Process optimization includes pH control (5.5–6.5) and co-factor supplementation (NADPH) .

Q. How do structural modifications at the C-1, C-6, and C-8 positions of the menthol skeleton correlate with antifungal potency?

- Methodological Answer : C-6 hydroxylation is critical for activity, as shown by 85% lytic activity in 6-hydroxymenthol vs. 64% in C-1 hydroxylated analogs. Dual hydroxylation at C-6 and C-8 (e.g., 6,8-dihydroxymenthol) increases activity to 82%, while acetylation at these positions further enhances efficacy (95.2%). Molecular docking studies reveal hydrogen bonding interactions with fungal cell wall components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.